Brown FK

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

8062-14-4 |

|---|---|

Molecular Formula |

C31H27N10Na3O9S3 |

Molecular Weight |

848.8 g/mol |

IUPAC Name |

trisodium;4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate;4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H16N6O6S2.C13H14N4O3S.3Na/c19-15-9-16(20)18(24-22-12-3-7-14(8-4-12)32(28,29)30)10-17(15)23-21-11-1-5-13(6-2-11)31(25,26)27;1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20;;;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);2-7H,14-15H2,1H3,(H,18,19,20);;;/q;;3*+1/p-3 |

InChI Key |

YJCJAUSWVUZMSY-UHFFFAOYSA-K |

SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

8062-14-4 |

Synonyms |

Brown FK Brown-FK |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling Brown FK: A Technical Guide to its Individual Azo Dye Components

For Immediate Release

This technical guide provides a comprehensive overview of the individual azo dye components of Brown FK (also known as C.I. Food Brown 1 or E154), a complex mixture of synthetic colorants. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis, offering detailed information on the composition, chemical structures, and analytical methodologies for the separation and identification of its constituent dyes.

This compound is a reddish-brown, water-soluble mixture composed of six primary azo dyes, along with sodium chloride and/or sodium sulfate (B86663) as principal uncolored components.[1][2] While its use in food products is restricted in many jurisdictions, including the European Union and the United States, its analysis remains a relevant topic in food science and regulatory monitoring.[2]

Core Components of this compound

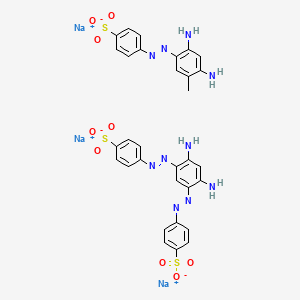

The coloring matter of this compound is a blend of six distinct azo dyes. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established specifications for the composition of this compound, outlining the maximum percentage of each component within the total coloring matters.[1]

| Component ID | Chemical Name | Maximum Percentage of Total Colouring Matters |

| I | Sodium 4-(2,4-diaminophenylazo)benzenesulfonate | 26% |

| II | Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate | 17% |

| III | Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate) | 17% |

| IV | Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate) | 16% |

| V | Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate) | 20% |

| VI | Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate) | 16% |

Table 1: Individual Azo Dye Components of this compound and their specified maximum proportions in the total coloring matter, according to JECFA specifications.[1]

Two of the major constituents, Component I (2,4-diamino-5-(p-sulfophenylazo)toluene) and Component II (1,3-diamino-4-(p-sulfo-phenylazo)benzene), are each typically present at about 18% in the complete color mixture.[3] For regulatory purposes, some bodies like the European Food Safety Authority (EFSA) may primarily focus on Components II and IV.[2]

Visualization of this compound Composition

The hierarchical relationship between the this compound mixture and its individual azo dye components can be visualized as follows:

Figure 1: Hierarchical structure of this compound and its six constituent azo dyes.

Experimental Protocols for Component Analysis

The separation and quantification of the individual components of this compound present analytical challenges due to the complexity of the mixture. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a commonly employed technique. For more definitive identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized.

Sample Preparation for Food Matrices

A general procedure for the extraction of azo dyes from solid food samples involves the following steps:

-

Homogenization: A representative sample of the food product is homogenized.

-

Extraction: The homogenized sample is mixed with a suitable extraction solvent, such as a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer. The mixture is then subjected to ultrasonication to facilitate the release of the dyes into the solvent.

-

Centrifugation and Filtration: The resulting mixture is centrifuged to separate the solid food matrix from the liquid extract. The supernatant is then filtered through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

The following method has been shown to provide good resolution for the components of this compound:[4]

-

Chromatographic Column: Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase:

-

Elution Program: An isocratic elution with 45% Solvent B is run for 30 minutes.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Detection: Diode Array Detector (DAD) monitoring at 254 nm.[4]

-

Injection Volume: 10 µL.[4]

This method has demonstrated successful separation of components II and IV of this compound.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Component Identification

For unequivocal identification of the separated peaks, LC-MS/MS analysis can be performed with the following parameters:[4]

-

Chromatographic Column: Thermo Scientific Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm particle size).[4]

-

Mobile Phase:

-

Elution Program: A gradient elution is performed as follows:

-

Flow Rate: 200 µL/min.[4]

-

Injection Volume: 10 µL.[4]

-

Ionization Source: Electrospray Ionization (ESI).[4]

The use of formic acid in the mobile phase has been reported to facilitate the successful separation of azo dyes.[4]

The experimental workflow for the analysis of this compound components can be summarized in the following diagram:

Figure 2: General workflow for the analysis of this compound components from a sample matrix.

References

An In-depth Technical Guide to the Synthesis Pathways for Brown FK Constituents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK, also known as C.I. Food Brown 1, is a complex mixture of six synthetic azo dyes. Historically used as a food colorant, particularly for kippered fish, its application has been restricted in many jurisdictions due to safety concerns. This technical guide provides a detailed overview of the synthesis pathways for the six primary constituents of this compound. The synthesis of these compounds is rooted in the foundational principles of azo dye chemistry, primarily involving the diazotization of sulfanilic acid and subsequent azo coupling reactions with aromatic amines.

Core Constituents of this compound

This compound is not a single chemical entity but a mixture of six distinct azo dyes, along with sodium chloride and/or sodium sulfate.[1] The six primary color constituents are all sodium salts of sulfonated azo compounds.[2][3] The structures of these components are based on the coupling of diazotized sulfanilic acid with m-phenylenediamine (B132917) and m-toluylenediamine (2,4-diaminotoluene).[4]

The six major colored components of this compound are detailed in the table below.

| Constituent Number | Chemical Name | Molecular Formula |

| I | Sodium 4-(2,4-diaminophenylazo)benzenesulfonate | C₁₂H₁₁N₄NaO₃S |

| II | Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate | C₁₃H₁₃N₄NaO₃S |

| III | Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate) | C₁₈H₁₄N₆Na₂O₆S₂ |

| IV | Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate) | C₁₈H₁₄N₆Na₂O₆S₂ |

| V | Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate) | C₁₉H₁₆N₆Na₂O₆S₂ |

| VI | Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate) | C₂₄H₁₇N₈Na₃O₉S₃ |

General Synthesis Pathway

The synthesis of the this compound constituents follows a well-established two-step process common to many azo dyes:

-

Diazotization: An aromatic primary amine is converted into a diazonium salt. For all this compound components, the starting amine is sulfanilic acid.

-

Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent. In the case of this compound, the coupling agents are m-phenylenediamine and m-toluylenediamine (2,4-diaminotoluene).

The following diagram illustrates the general workflow for the synthesis of a monoazo constituent of this compound.

Caption: General synthesis workflow for monoazo constituents of this compound.

The formation of the di- and tri-azo components follows a similar principle, with multiple diazonium salt molecules reacting with the available activated positions on the aromatic diamine coupling agent.

Experimental Protocols

Diazotization of Sulfanilic Acid

Materials:

-

Sulfanilic acid

-

Sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Distilled water

-

Ice

Procedure:

-

In a flask, dissolve sulfanilic acid in a dilute aqueous solution of sodium carbonate by gentle heating to form sodium sulfanilate.

-

Cool the solution to room temperature and then add a solution of sodium nitrite in water.

-

Prepare an acidic ice solution in a separate beaker by combining crushed ice and concentrated hydrochloric acid.

-

Slowly add the sodium sulfanilate/sodium nitrite solution to the acidic ice solution with constant stirring. The temperature should be maintained between 0-5 °C.

-

The formation of a fine, white precipitate of the diazonium salt of sulfanilic acid should be observed. This suspension is used immediately in the coupling step.

Azo Coupling Reaction

Materials:

-

Diazonium salt suspension from the previous step

-

m-phenylenediamine or m-toluylenediamine (2,4-diaminotoluene)

-

Sodium hydroxide (B78521) (NaOH) or sodium acetate (B1210297) (CH₃COONa) solution

-

Sodium chloride (NaCl)

Procedure:

-

In a separate beaker, dissolve the coupling agent (m-phenylenediamine or m-toluylenediamine) in a dilute aqueous solution of sodium hydroxide or prepare a solution in a suitable buffer (e.g., sodium acetate) to maintain a weakly acidic to alkaline pH.

-

Cool the solution of the coupling agent in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt suspension to the cold solution of the coupling agent with vigorous stirring.

-

Continue stirring the reaction mixture in the ice bath for 15-30 minutes. The formation of the colored azo dye precipitate should be observed.

-

The pH of the reaction mixture may need to be adjusted during the coupling to ensure optimal reaction conditions.

-

Once the coupling reaction is complete, the dye can be "salted out" by adding sodium chloride to decrease its solubility in water.

-

The precipitated dye is then collected by vacuum filtration, washed with a cold saturated sodium chloride solution, and dried.

Synthesis of Di- and Tri-azo Components

The synthesis of the more complex di- and tri-azo constituents (Components III, IV, V, and VI) involves the reaction of the coupling agents (m-phenylenediamine or m-toluylenediamine) with a stoichiometric excess of the diazotized sulfanilic acid. The reaction conditions, such as pH and temperature, would need to be carefully controlled to favor multiple couplings onto the same aromatic ring of the diamine.

The logical relationship for the formation of the different classes of this compound constituents is depicted in the following diagram.

Caption: Reactant to product relationships for this compound constituents.

Quantitative Data

Precise, experimentally determined quantitative data such as reaction yields, optimal molar ratios, and purification efficiencies for the synthesis of each individual this compound component are not extensively reported in publicly available literature. However, based on general azo dye synthesis, the following table summarizes key parameters that would be critical for process optimization.

| Parameter | Typical Range/Value | Notes |

| Diazotization Temperature | 0 - 5 °C | Essential to prevent the decomposition of the unstable diazonium salt. |

| Coupling Temperature | 0 - 10 °C | Lower temperatures generally favor the para-coupling product and minimize side reactions. |

| pH for Diazotization | Strongly Acidic (pH 1-2) | Achieved through the use of mineral acids like HCl. |

| pH for Coupling | Weakly Acidic to Alkaline (pH 4-9) | The optimal pH depends on the specific coupling agent. For aromatic amines, coupling is typically faster at a slightly acidic pH. |

| Molar Ratio (Amine:Nitrite) | 1 : 1 | A slight excess of nitrite may be used to ensure complete diazotization, with the excess being quenched (e.g., with sulfamic acid) before coupling. |

| Molar Ratio (Diazo:Coupler) | 1:1 for monoazo, >1:1 for di/tri-azo | The stoichiometry will determine the predominant product. For di- and tri-azo compounds, a significant excess of the diazonium salt is required. |

| Reaction Time | Diazotization: 30-60 minCoupling: 1-3 hours | These are typical timeframes and would require optimization for each specific synthesis. |

| Yield | Highly variable (50-95%) | Yields are dependent on the purity of reagents, precise control of reaction conditions, and efficiency of product isolation and purification. |

Conclusion

The synthesis of the six primary constituents of this compound is a classic example of azo dye chemistry, relying on the diazotization of sulfanilic acid followed by azo coupling with m-phenylenediamine and m-toluylenediamine. While the general principles are well-understood, specific, optimized, and high-yield experimental protocols for each individual component are not widely published. The information provided in this guide offers a comprehensive overview of the synthetic pathways and a foundation for the laboratory-scale synthesis of these compounds for research and analytical purposes. Further experimental work would be required to establish optimized and scalable synthesis protocols for each of the six constituents.

References

- 1. US4118182A - Solutions of azo dyes derived from 4-4-diamino-2,2-stilbenedisulfonic acid - Google Patents [patents.google.com]

- 2. US2018234A - Azo dye and method for its preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Disodium 4,4'-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate | C18H14N6Na2O6S2 | CID 146289 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Brown FK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK, also known by the E number E154, Kipper Brown, or C.I. Food Brown 1, is not a single chemical entity but a complex mixture of six synthetic azo dyes, supplemented with sodium chloride and/or sodium sulfate.[1][2] It is a reddish-brown powder or granule that is very soluble in water.[1][3] Historically, it was utilized in the food industry, particularly for coloring smoked and cured fish like kippers and mackerel, as well as some cooked meats, to impart a stable and appealing color that does not fade or leach during cooking.[1]

However, due to significant gaps in toxicity data and potential health concerns, its use as a food additive has been discontinued (B1498344) in many jurisdictions, including the European Union, the United States, Canada, and Australia.[1] The European Food Safety Authority (EFSA) could not conclude on its safety, leading to its removal from the Union list of approved food additives.[1] This guide provides a detailed overview of the known physicochemical properties of this compound, the analytical methods for its characterization, and its metabolic fate, tailored for a scientific audience.

Chemical Composition and Core Properties

This compound's identity is defined by its constituent dyes, which are all sulfonated azo compounds. This composition is crucial for understanding its properties and analytical behavior.

General Properties

The general identifiers and characteristics of the this compound mixture are summarized below.

| Property | Description | Reference(s) |

| Common Names | This compound, Kipper Brown, Chocolate this compound, C.I. Food Brown 1 | [1] |

| E Number | E154 | [1][2] |

| CAS Number | 8062-14-4 | [4][5][6] |

| Appearance | Reddish-brown powder or granules | [3] |

| Class | Mixture of synthetic azo dyes | [1][7] |

Principal Dye Components

The complexity of this compound arises from its six primary azo dye components.[1][8]

| Component Name | Reference(s) |

| Sodium 4-(2,4-diaminophenylazo)benzenesulfonate | [1] |

| Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate | [1] |

| Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate) | [1] |

| Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate) | [1] |

| Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate) | [1] |

| Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate) | [1] |

Physicochemical Data

Quantitative data for this compound is often presented for the mixture as a whole.

| Parameter | Value / Description | Reference(s) |

| Molecular Formula | C18H14N6O6S2 . C13H13N4O3S . 3Na (representative) | [9] |

| Molecular Weight | ~848.8 g/mol (representative mixture) | [4][9] |

| Solubility | Very soluble in water. | [1][2] |

| Melting Point | Not well-defined; as a mixture of salts, it is expected to decompose at high temperatures rather than exhibit a sharp melting point. | |

| Stability | Exhibits mediocre stability to light and poor thermal stability in aqueous solutions. |

Analytical Methodologies and Experimental Protocols

The multicomponent and complex nature of this compound necessitates robust analytical techniques for its detection and quantification, primarily relying on chromatographic methods.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC with spectrophotometric detection is a predominant technique for the analysis of this compound in various matrices.[4][10] An improved and validated method has been developed for its determination in food products.[11]

Experimental Protocol: HPLC with Diode Array Detection (DAD)

-

Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD).

-

Chromatographic Column : A reversed-phase C18 column (e.g., RC-C18) is typically employed.[11]

-

Mobile Phase : A gradient elution using a sodium acetate (B1210297) solution and methanol (B129727) is effective.[4][11]

-

Detection : The DAD is set to monitor at a wavelength of 254 nm.[11]

-

Sample Preparation : A pretreatment method is optimized based on the food matrix (e.g., seafood, noodles). This typically involves extraction followed by a clean-up step to remove interfering substances. Good recovery rates (86.5% to 94.8%) have been reported for various food types.[4][11]

-

Quantification : The method demonstrates excellent linearity (R² = 1.0) for quantification.[11] The limits of detection (LOD) and quantification (LOQ) have been determined to be 0.06 µg/mL and 0.19 µg/mL, respectively.[4][11] The precision is reported as 0–1.2% with an accuracy between 86.5% and 94.8%.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS serves as a powerful confirmatory technique, providing more definitive identification of the this compound components than UV detection alone.[4][12]

Experimental Protocol: LC-MS/MS Confirmation

-

Instrumentation : An LC system coupled to a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source.[4] Negative-ion ESI is frequently used due to its low noise, excellent sensitivity, and signal stability.[12]

-

Chromatographic Column : A high-resolution C18 column (e.g., Thermo Scientific Hypersil GOLD C18, 2.1 × 100 mm, 1.9 µm) is suitable for separation.[4]

-

Ionization and Detection : Following chromatographic separation, the eluent is introduced into the ESI source. The mass spectrometer is operated in a mode to select precursor ions corresponding to the this compound components and fragment them to produce characteristic product ions for unambiguous identification.

-

Data Analysis : The presence of this compound components in a sample is confirmed by comparing the retention times and the mass-to-charge ratios of the precursor and product ions with those of a certified reference standard.

Visualized Workflows and Pathways

Analytical Workflow for this compound Determination

The following diagram illustrates a typical experimental workflow for the quantitative analysis and confirmation of this compound in a sample matrix.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1Source | this compound [1source.com]

- 3. E154 this compound - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]

- 4. This compound | 8062-14-4 | Benchchem [benchchem.com]

- 5. This compound - CAS - 8062-14-4 | Axios Research [axios-research.com]

- 6. This compound | 8062-14-4 [chemicalbook.com]

- 7. tellspecopedia.com [tellspecopedia.com]

- 8. GSRS [precision.fda.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

solubility and stability of Brown FK in different solvents

An In-depth Technical Guide to the Solubility and Stability of Brown FK

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as C.I. Food Brown 1, E154) is a complex mixture of six synthetic azo dyes. Historically used as a food colorant, particularly in smoked and cured fish, its application has been discontinued (B1498344) in many regions, including the European Union, due to a lack of comprehensive safety data. This technical guide provides a detailed overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates information and methodologies pertaining to other closely related azo dyes to provide a broader context and practical guidance for researchers.

Introduction

This compound is a reddish-brown powder that is known to be very soluble in water.[1][2] It is a mixture of several sulfonated azo dyes, which contributes to its aqueous solubility. Understanding the solubility and stability of this compound is crucial for toxicological studies, the development of analytical methods for its detection, and for assessing its environmental fate. This guide summarizes the available data on its solubility in various solvents and its stability under different environmental conditions.

Chemical Composition of this compound

This compound is not a single chemical entity but a mixture of the following six primary components[2]:

-

Sodium 4-(2,4-diaminophenylazo)benzenesulfonate

-

Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate

-

Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

-

Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

-

Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)

-

Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)

The presence of multiple charged sulfonate groups and amino functionalities dictates the physicochemical properties of the mixture.

Solubility of this compound

Quantitative solubility data for this compound in solvents other than water is scarce in publicly available literature. The information is summarized in the table below, with additional context from related azo dyes.

Table 1: Solubility of this compound and Structurally Related Azo Dyes

| Solvent | This compound Solubility | Representative Azo Dye Solubility | Remarks |

| Water | Very Soluble[1][2] | Many sulfonated azo dyes exhibit high water solubility. | The sulfonate groups on the constituent dyes of this compound are strong ionizable moieties, leading to high aqueous solubility. |

| Ethanol | Sparingly Soluble (inferred) | Sparingly soluble to soluble, depending on the specific dye structure and ethanol-water ratio.[3][4] | Azo dyes show variable solubility in ethanol; the presence of polar functional groups enhances solubility. |

| Propylene Glycol | Data not available | Soluble (for some azo dyes)[5] | Propylene glycol is a polar organic solvent capable of dissolving a range of dyes. |

| Oils (e.g., vegetable oils) | Insoluble (inferred) | Generally insoluble. | Azo dyes with polar groups like those in this compound are typically insoluble in non-polar oils. |

| Acetone | Data not available | Soluble (for some azo dyes)[3] | - |

| Chloroform | Data not available | Soluble (for some azo dyes)[3] | - |

Stability of this compound

The stability of azo dyes like this compound is influenced by several factors, including pH, temperature, and exposure to light.

Table 2: Stability Profile of this compound and Representative Azo Dyes

| Condition | Effect on this compound / Azo Dyes | Remarks |

| pH | The stability of azo dyes is highly pH-dependent. At low pH values, some azo dyes may undergo degradation.[6] | The specific effects of pH on each component of this compound have not been extensively documented. For some azo dyes, degradation is favorable at low pH values.[6] |

| Temperature | Thermal degradation of azo dyes can occur, and the rate of degradation is temperature-dependent.[7] | The degradation of some food azo dyes follows first-order kinetics with respect to temperature. |

| Light | Azo dyes can be susceptible to photodegradation upon exposure to UV or visible light.[6] | The formation of potentially toxic substances can result from the photodegradation of dyes.[6] |

Degradation Kinetics and Products

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of azo dyes, which can be adapted for the study of this compound.

Protocol for Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a substance in a given solvent.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the solution to separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol for Stability Testing

This protocol outlines a general approach to assessing the stability of this compound under various stress conditions.

-

Sample Preparation: Prepare stock solutions of this compound in the desired solvent.

-

Stress Conditions:

-

pH Stability: Adjust the pH of the this compound solutions to various levels (e.g., acidic, neutral, basic) using appropriate buffers. Store the solutions at a constant temperature.

-

Thermal Stability: Expose the this compound solutions to a range of temperatures (e.g., 40°C, 60°C, 80°C) for specific time intervals.

-

Photostability: Expose the this compound solutions to a controlled light source (e.g., a photostability chamber with UV and visible light) for defined durations. Protect control samples from light.

-

-

Time-Point Analysis: At predetermined time intervals, withdraw samples from each stress condition.

-

Analytical Measurement: Analyze the samples for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics (e.g., rate constant and half-life). Identify and quantify major degradation products if possible.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining the solubility and stability of this compound.

Postulated Degradation Pathway of Azo Dyes

Caption: A simplified representation of the degradation of an azo dye.

Conclusion

While this compound is known to be highly soluble in water, a comprehensive, quantitative understanding of its solubility in other solvents and its stability under various environmental conditions is lacking in the scientific literature. This guide provides the available information and outlines standard methodologies that can be employed to generate the necessary data for a more complete physicochemical profile of this compound. Such studies are essential for a thorough risk assessment and for understanding its potential impact on biological systems and the environment. Further research is warranted to fill the existing data gaps for this complex dye mixture.

References

- 1. fssai.gov.in [fssai.gov.in]

- 2. ctlatesting.com [ctlatesting.com]

- 3. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Brown FK: A Technical Guide to Its Degradation Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK, also known as Kipper Brown or Chocolate this compound, is a brown mixture of six synthetic azo dyes, historically used as a food coloring agent, particularly for smoked and cured fish.[1] Its use in food products has been largely discontinued (B1498344) in many parts of the world, including the European Union, due to safety concerns and insufficient toxicological data.[1][2] As an azo dye, the primary metabolic and degradation pathway of this compound involves the reductive cleavage of its azo bonds (–N=N–). This process, often mediated by intestinal microflora, breaks the dye down into a series of aromatic amines.[3] The composition of this compound is complex, consisting of the following six main components:

-

Sodium 4-(2,4-diaminophenylazo)benzenesulfonate

-

Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate

-

Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

-

Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

-

Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)

-

Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)[1]

This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, summarizing available data, outlining experimental methodologies for its study, and visualizing the core chemical transformations.

This compound Degradation Products

The primary degradation of this compound occurs through the reductive cleavage of the azo linkages, a reaction that is well-documented for azo dyes. This process leads to the formation of various aromatic amines. The complexity of this compound, being a mixture of six distinct azo compounds, results in a correspondingly complex mixture of degradation products.

Studies on the metabolism of individual components of this compound, particularly the "azotoluene" and "azobenzene" moieties, have identified several key degradation products.[3] The primary metabolic reaction is the cleavage of the azo linkages.[3]

Identified Degradation Products

The metabolism of the "azotoluene" component of this compound in rats has been investigated, revealing the following metabolites in urine:

-

Sulfanilic acid : A major excretion product.[3]

-

5-acetamido-2,4-diaminotoluene : The major metabolite.[3]

-

2,5-diacetamido-4-aminotoluene [3]

-

2,4-diacetamido-5-aminotoluene [3]

-

4,5-diacetamido-2-aminotoluene [3]

Unchanged dye has also been identified in fecal extracts.[3] The degradation of the "azobenzene" component is also believed to occur via reductive cleavage.[3]

The amines derived from this compound and its myotoxic components have been shown to produce cardiac and muscular lesions in rats and mice when injected intravenously, indicating that these degradation products are of toxicological significance.[3]

The following table summarizes the known degradation products resulting from the azo reduction of the major components of this compound.

| This compound Component | Degradation Products | Reference |

| "Azotoluene" component | Sulfanilic acid, 5-acetamido-2,4-diaminotoluene, 2,5-diacetamido-4-aminotoluene, 2,4-diacetamido-5-aminotoluene, 4,5-diacetamido-2-aminotoluene | [3] |

| "Azobenzene" component | Sulfanilic acid, other aromatic amines (inferred) | [3] |

Quantitative Data on this compound Degradation

Specific quantitative data on the degradation rates, product yields, and concentration changes over time for this compound are not extensively available in the public domain. However, qualitative assessments of its stability have been reported.

| Parameter | Observation | Reference |

| Light Stability | Fairly mediocre stability. | [4] |

| Thermal Stability | Poor thermal stability. | [4] |

Experimental Protocols for Studying this compound Degradation

The study of this compound degradation involves a multi-step process encompassing experimental setup, incubation, sample preparation, and analytical detection. The following sections provide a generalized framework for these experimental protocols, based on common methodologies for azo dye degradation analysis.

In Vitro Microbial Degradation Assay

This protocol outlines a general procedure for assessing the degradation of this compound by a microbial consortium, simulating the conditions in the gut.

a. Experimental Setup:

-

Microbial Culture: Obtain a microbial culture, such as a fecal slurry from a relevant animal model (e.g., rat) or a specific bacterial consortium known to possess azoreductase activity.

-

Media Preparation: Prepare an appropriate anaerobic growth medium (e.g., Brain Heart Infusion broth supplemented with yeast extract and hemin).

-

Incubation Conditions: Maintain strictly anaerobic conditions using an anaerobic chamber or by purging the headspace of the culture vessels with a gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂).

-

Dye Addition: Prepare a stock solution of this compound in sterile, deoxygenated water. Add the this compound stock solution to the microbial culture to achieve the desired final concentration (e.g., 100 µM).

-

Controls: Include a sterile control (medium with this compound but no microbial inoculum) and a microbial control (microbial culture without this compound).

-

Incubation: Incubate the cultures at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 0, 4, 8, 12, and 24 hours).

b. Sample Preparation:

-

At each time point, withdraw an aliquot of the culture.

-

Centrifuge the aliquot to pellet the microbial cells.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

The filtered supernatant can be directly used for analysis or subjected to further extraction if necessary.

c. Analytical Methods:

-

UV-Vis Spectroscopy: Monitor the disappearance of the characteristic absorption peak of this compound in the visible region of the spectrum to assess decolorization.

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify the remaining this compound and its degradation products. A reverse-phase C18 column is commonly used with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection can be performed using a diode array detector (DAD) or a mass spectrometer (MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze for volatile or derivatized degradation products. This is particularly useful for identifying and quantifying the aromatic amines formed after reductive cleavage.

Chemical Degradation Assay (e.g., Reductive Cleavage with Sodium Dithionite)

This protocol describes a chemical method to simulate the reductive degradation of this compound.

a. Experimental Setup:

-

Reaction Mixture: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Reducing Agent: Prepare a fresh solution of a reducing agent, such as sodium dithionite (B78146).

-

Reaction Initiation: Add the sodium dithionite solution to the this compound solution to initiate the reductive cleavage of the azo bonds.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

b. Sample Preparation and Analysis:

Follow the sample preparation and analytical methods described in the microbial degradation assay to identify and quantify the degradation products.

Degradation Pathways and Visualizations

The primary degradation pathway of this compound is the reductive cleavage of the azo bonds, leading to the formation of aromatic amines. The following diagrams, generated using Graphviz, illustrate this fundamental process and a general experimental workflow for its investigation.

Caption: Primary metabolic pathway of this compound degradation.

Caption: General experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound is a complex process primarily driven by the reductive cleavage of the azo bonds present in its six constituent dyes. This leads to the formation of a variety of aromatic amines, some of which have been identified and are of toxicological concern. While the fundamental degradation pathway is understood, detailed quantitative data on the kinetics and product yields of this compound degradation are scarce in the available scientific literature. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the degradation of this complex azo dye mixture. Future research should focus on obtaining quantitative data for the degradation of individual this compound components and the mixture as a whole, as well as a more comprehensive characterization of all degradation products to fully assess its safety profile.

References

- 1. neptjournal.com [neptjournal.com]

- 2. Visible light assisted photooxidative facile degradation of azo dyes in water using a green method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01202J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. GC-MS and spectrophotometric analysis of biodegradation of new disazo dye by Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of Brown FK Azo Dyes in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK is a complex mixture of six synthetic sulfonated monoazo dyes, historically used as a food coloring agent, particularly for coloring smoked fish like kippers.[1][2] Its use in food products has been a subject of toxicological concern due to the nature of its metabolic products.[2] Understanding the metabolic fate of this compound is crucial for assessing its safety and potential toxicity. This guide provides a comprehensive overview of the metabolism of this compound in biological systems, focusing on the metabolic pathways, resulting metabolites, and the experimental methodologies used to study these processes. The primary metabolic route for azo dyes, including the components of this compound, is the reductive cleavage of the azo bond (-N=N-).[3][4] This biotransformation is primarily mediated by microbial azoreductases in the gut and hepatic enzymes, leading to the formation of aromatic amines, some of which are known to be mutagenic or carcinogenic.[1][3][5]

Metabolic Pathways of this compound

The metabolism of azo dyes is predominantly a reductive process.[4][5] Ingested this compound is subjected to the metabolic activity of both the intestinal microbiota and liver enzymes.[5] Studies suggest that intestinal bacterial reductases may play a more significant role than liver enzymes in the metabolism of azo dyes.[5]

Azoreduction by Intestinal Microbiota

The human gastrointestinal tract harbors a diverse microbial population with significant azoreductase activity.[5] Both water-soluble and insoluble azo dyes can be reduced by these intestinal bacteria.[5][6] This anaerobic process cleaves the azo linkage, breaking the dye down into its constituent aromatic amines.[5]

Hepatic Metabolism

While the gut microbiota is a primary site of azoreduction, hepatic enzymes, particularly cytochrome P450 (CYP) enzymes located in the liver, also contribute to the metabolism of azo dyes.[3] These enzymes can catalyze the reduction of the azo bond, especially under low oxygen conditions.[4] Following the initial reductive cleavage, the resulting aromatic amines can undergo further phase II metabolic reactions in the liver, such as acetylation.[1]

The primary products of the azo reduction of the six major components of this compound are aromatic amines.[1] A summary of these products is provided in the table below.

Quantitative Metabolic Data

| Component of this compound | Parent Compound | Metabolite | Biological Matrix | Reference |

| "Azotoluene" component | 2,4-diamino-5-(p-sulfophenylazo)toluene | Sulfanilic acid | Urine | [1] |

| Unchanged dye | Urine (small quantities), Feces | [1] | ||

| 5-acetamido-2,4-diaminotoluene (major metabolite) | Urine | [1] | ||

| 2,5-diacetamido-4-aminotoluene | Urine | [1] | ||

| 2,4-diacetamido-5-aminotoluene | Urine | [1] | ||

| 4,5-diacetamido-2-aminotoluene | Urine | [1] | ||

| "Azobenzene" component | 1,3-diamino-4-(p-sulfophenylazo)benzene | No detectable unchanged dye or sulfanilic acid | Urine (human subjects) | [1] |

It is inferred that the "azobenzene" component is not absorbed from the intestine as such in humans.[1] Since orally administered sulfanilic acid was also not absorbed in humans, any sulfanilic acid formed from the dye in the gut would be expected to be excreted in the feces.[1]

Toxicological Implications

The toxicological significance of this compound is primarily associated with its metabolites. Several of the aromatic amines produced through azoreduction are known to have mutagenic and/or carcinogenic properties.[1][5]

-

Mutagenicity: this compound and its major constituents, 2,4-diamino-5-(p-sulfophenylazo)toluene and 1,3-diamino-4-(p-sulfophenylazo)benzene, have demonstrated mutagenicity in Salmonella typhimurium TA 1538.[1] The mutagenicity was found to be linearly dose-dependent.[1]

-

Carcinogenicity: The reduction of azo dyes can lead to the formation of known carcinogens.[5] For instance, the potent human bladder carcinogen benzidine (B372746) is derived from the reduction of several azo dyes.[4]

-

Organ Toxicity: Long-term studies in mice fed with this compound have shown effects such as reduced growth, increased mortality, and increased weight of several organs including the liver, kidney, and spleen at high doses.[1]

Experimental Protocols

The following is a detailed methodology for an in vitro study of this compound metabolism by hepatic cytochrome P450 enzymes, adapted from established protocols for azo dye metabolism.[3]

Objective

To determine the in vitro metabolism of this compound by human liver microsomes under anaerobic conditions and identify the resulting metabolites using LC-MS/MS.

Materials

-

This compound

-

Human Liver Microsomes (HLM)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetonitrile (ACN)

-

Anaerobic chamber or nitrogen gas

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure

-

Preparation of Reagents:

-

Anaerobic Incubation Setup:

-

Initiation of Metabolic Reaction:

-

Incubation:

-

Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).[3]

-

-

Termination of Reaction:

-

Sample Processing:

-

LC-MS/MS Analysis:

-

Develop a chromatographic method to separate the parent dye components from their metabolites.

-

Use an electrospray ionization (ESI) source in positive ion mode for mass spectrometric detection.[3]

-

Optimize MS parameters for the specific analytes.[3]

-

Develop a Multiple Reaction Monitoring (MRM) method for the parent components of this compound and their expected aromatic amine metabolites to ensure selectivity and sensitivity.[3]

-

Visualizations

Metabolic Pathway of this compound Components

Caption: Reductive metabolism of two major components of this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism of this compound.

References

- 1. 435. This compound (WHO Food Additives Series 12) [inchem.org]

- 2. This compound and the colouring of smoked fish--a risk-benefit analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of Individual Brown FK Components: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK (E154) is a complex mixture of six synthetic azo dyes, supplemented with sodium chloride and/or sodium sulfate. Historically used as a food colorant, particularly in kippers, its application has been restricted in many regions due to toxicological concerns. This technical guide provides a comprehensive overview of the toxicological profile of the individual components of this compound, focusing on their chemical identities, metabolic fate, and mechanisms of toxicity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and food safety assessment.

Chemical Composition of this compound

This compound is not a single chemical entity but a mixture of six primary azo dyes, along with inorganic salts. The six individual colored components are all sodium salts of sulfonated azo compounds.

Table 1: The Six Major Colored Components of this compound

| Component | Chemical Name | Molecular Formula |

| I | sodium 4-(2,4-diaminophenyl)azobenzenesulfonate | C₁₂H₁₁N₄NaO₃S |

| II | sodium 4-((4,6-diamino-3-methylphenyl)diazenyl)benzenesulfonate | C₁₃H₁₃N₄NaO₃S |

| III | disodium 4,4'-(4,6-diamino-1,3-phenylene)bis(diazenediyl)dibenzenesulfonate | C₂₄H₁₈N₆Na₂O₆S₂ |

| IV | disodium 4,4'-(2,4-diamino-1,3-phenylene)bis(diazenediyl)dibenzenesulfonate | C₂₄H₁₈N₆Na₂O₆S₂ |

| V | disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylene)bis(diazenediyl)dibenzenesulfonate | C₂₅H₂₀N₆Na₂O₆S₂ |

| VI | trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-triyl)tris(diazenediyl)tribenzenesulfonate | C₃₀H₂₁N₈Na₃O₉S₃ |

In addition to these colored components, this compound contains significant amounts of sodium chloride and/or sodium sulfate as subsidiary coloring matters.

Metabolism of this compound Components

The primary metabolic pathway for the azo dye components of this compound is the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily carried out by azoreductases produced by the microbial flora of the gastrointestinal tract, as well as by hepatic enzymes, including microsomal cytochrome P450 systems.[1][2] This process breaks down the parent azo dyes into their constituent aromatic amines, which are often the ultimate toxicants.[1][3]

For example, the metabolism of Component I and Component II, the two most studied components, results in the formation of sulfanilic acid and the corresponding aromatic amines: 1,2,4-triaminobenzene from Component I and 1,2,4-triamino-5-methylbenzene from Component II.

Toxicological Profile of Individual Components

The toxicity of this compound is largely attributed to the properties of its individual components and their metabolites.

Colored Components

Components I and II have been identified as the most toxicologically significant of the six colored components.

-

Mutagenicity: Both Component I (2,4-diamino-5-(p-sulfophenylazo)toluene) and Component II (1,3-diamino-4-(p-sulfophenylazo)benzene) have demonstrated mutagenic activity in the Salmonella typhimurium assay (Ames test), particularly with metabolic activation.[4] This suggests that their metabolites, the aromatic amines, are the ultimate mutagens.

-

Myotoxicity: Studies in rats have shown that these two components are myotoxic, causing damage to cardiac and skeletal muscle.[4] Intravenous injection of the amine metabolites of this compound and its two myotoxic components produced cardiac and muscular lesions in both rats and mice.[4]

Information on the specific toxicity of Components III, IV, V, and VI is less readily available, and this represents a significant data gap in the complete toxicological assessment of this compound.

Table 2: Summary of Known Toxicological Data for this compound Components

| Component | Acute Toxicity (LD₅₀) | Subchronic/Chronic Toxicity (NOAEL) | Genotoxicity (Ames Test) | Carcinogenicity | Other Effects |

| I | Data not available | Data not available | Mutagenic | Data not available | Myotoxic |

| II | Data not available | Data not available | Mutagenic | Data not available | Myotoxic |

| III-VI | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound (mixture) | Oral (rat): 780-970 mg/kg bw[5] | 0.03% in diet (pigment deposition); 0.06% in diet (toxicity) in rats[4] | Mutagenic | Data inconclusive | Myocardial fibrosis, kidney and liver effects[4] |

Non-Colored Components

-

Sodium Chloride (NaCl): Generally recognized as safe (GRAS) for its intended use in food. Excessive intake is associated with hypertension and cardiovascular disease. In the context of this compound, its contribution to overall toxicity at the levels present is considered low.

-

Sodium Sulfate (Na₂SO₄): Also considered to have low acute and chronic toxicity. It is poorly absorbed from the gastrointestinal tract and can have a laxative effect at high doses. It is not considered to be genotoxic or carcinogenic.

Mechanisms of Toxicity

The toxicity of this compound components, particularly the aromatic amine metabolites, is likely mediated through several interconnected pathways.

Genotoxicity and Carcinogenicity

The aromatic amines produced from the metabolism of this compound components can be further metabolized in the liver to reactive electrophilic intermediates.[3] These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.

Oxidative Stress

There is a growing body of evidence suggesting that aromatic amines can induce oxidative stress.[6][7][8] This can occur through the generation of reactive oxygen species (ROS) during their metabolism.[6] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contribute to cytotoxicity and chronic disease processes.

Inflammatory Signaling Pathways

Chemical-induced cellular stress, including oxidative stress, can activate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence linking this compound metabolites to NF-κB activation is limited, it is a plausible mechanism given the known effects of other aromatic amines. Activation of NF-κB can lead to the expression of pro-inflammatory cytokines and other mediators, contributing to tissue damage.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the toxicological properties of food additives.

Ames Test for Mutagenicity of Azo Dyes

The standard Ames test protocol often requires modification to detect the mutagenicity of azo dyes, as the parent compounds are typically not mutagenic. The key is to facilitate the reductive cleavage of the azo bond to release the mutagenic aromatic amines.

Protocol:

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.

-

Metabolic Activation System (S9 Mix): A liver homogenate (S9 fraction) from induced rodents is used. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance azo reduction.

-

Pre-incubation: The test compound, bacterial strain, and S9 mix (with FMN) are pre-incubated together before plating. This allows for the metabolic conversion of the azo dye to its amine metabolites.

-

Plating and Incubation: The mixture is then plated on minimal glucose agar (B569324) plates, and revertant colonies are counted after a suitable incubation period.

-

Controls: Appropriate positive and negative controls are run in parallel.

In Vivo Myotoxicity Assessment in Rodents

-

Animal Model: Wistar rats are a commonly used model.

-

Dosing: The test substance is administered orally (e.g., via gavage or in the diet) for a defined period.

-

Clinical Observations: Animals are monitored for clinical signs of toxicity, including changes in body weight, food consumption, and general appearance.

-

Histopathology: At the end of the study, cardiac and skeletal muscle tissues are collected, processed, and examined microscopically for evidence of myotoxicity, such as muscle fiber degeneration, necrosis, and inflammation.

-

Biochemical Analysis: Serum levels of muscle-specific enzymes (e.g., creatine (B1669601) kinase) can be measured as biomarkers of muscle damage.

Chronic Toxicity/Carcinogenicity Studies in Rodents

These long-term studies are designed to assess the potential for a substance to cause cancer and other chronic health effects.

-

Animal Model: Typically conducted in two rodent species (e.g., rats and mice).

-

Dosing: The test substance is administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats).

-

In-life Monitoring: Comprehensive monitoring of animal health, including body weight, food consumption, clinical signs, and hematology and clinical chemistry parameters.

-

Pathology: A full necropsy is performed on all animals, and a comprehensive list of tissues is collected for histopathological examination by a qualified pathologist.

-

Data Analysis: The incidence of tumors and non-neoplastic lesions in the treated groups is compared to that in the control group.

Conclusion

The toxicological profile of this compound is complex, reflecting the mixture of its six azo dye components and their various metabolites. The primary toxicological concerns are the mutagenicity and myotoxicity of Components I and II, which are mediated by their aromatic amine metabolites. Plausible mechanisms of toxicity include the formation of DNA adducts and the induction of oxidative stress and inflammation. While the non-colored components, sodium chloride and sodium sulfate, are of low toxicological concern, significant data gaps remain for four of the six colored components. Further research is needed to fully characterize the toxicological profile of each individual component and to elucidate the precise molecular signaling pathways involved in their toxicity. This information is essential for a comprehensive risk assessment and for ensuring the safety of food additives.

References

- 1. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 435. This compound (WHO Food Additives Series 12) [inchem.org]

- 5. 4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide) | C28H22N8O5S2 | CID 135564534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel, unifying mechanism for aromatic primary-amines (therapeutics, carcinogens and toxins): electron transfer, reactive oxygen species, oxidative stress and metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Cytotoxicity of aromatic amines in rat liver and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-oxidation of aromatic amines by intracellular oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mutagenicity of Brown FK: A Technical White Paper

An In-depth Guide to the Core Mechanism, Genotoxic Profile, and Experimental Assessment of the Azo Dye Mixture Brown FK (E154)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as C.I. Food Brown 1 or E154) is a complex mixture of six synthetic azo dyes formerly used to color smoked fish, such as kippers, and some cured meats.[1][2] Concerns over its safety, particularly its mutagenic potential, have led to its prohibition in many jurisdictions, including the European Union and the United States.[1] This technical guide provides a detailed examination of the core mechanism underlying this compound's mutagenicity. The primary mechanism involves a two-stage metabolic activation process: (1) reductive cleavage of the azo bonds by intestinal microflora and/or hepatic enzymes to yield a series of aromatic amine metabolites, and (2) subsequent enzymatic oxidation of these amines into highly reactive electrophiles that form covalent adducts with DNA. This guide summarizes the genotoxicity data, details the experimental protocols used for its assessment, and illustrates the key molecular pathways involved.

Core Mechanism of Mutagenicity

The genotoxicity of this compound is not attributed to the parent azo dye molecules themselves but to the aromatic amine metabolites produced upon their breakdown in the body. This metabolic activation pathway is a well-established mechanism for many azo compounds.[3][4]

Step 1: Reductive Cleavage (Metabolic Activation Part I)

Upon ingestion, this compound is subjected to the reductive environment of the lower intestine, where gut microbiota produce azoreductase enzymes.[4][5] Hepatic azoreductases in the liver also contribute to this process.[6] These enzymes catalyze the cleavage of the azo bonds (–N=N–), breaking down the complex dye molecules into smaller, colorless aromatic amines.[3]

This compound is a mixture of six primary azo dye components.[1] The reductive cleavage of these dyes yields a corresponding mixture of aromatic amines, primarily substituted diaminobenzenes, diaminotoluenes, and triaminobenzenes, along with sulfanilic acid.

The Six Azo Dye Components of this compound and Their Primary Amine Metabolites: [1]

-

Sodium 4-(2,4-diaminophenylazo)benzenesulfonate

-

Metabolites: 2,4-Diaminobenzene & Sulfanilic acid

-

-

Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate

-

Metabolites: 4,6-Diamino-m-toluene & Sulfanilic acid

-

-

Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)dibenzenesulfonate

-

Metabolites: 1,3,4,6-Tetraaminobenzene & Sulfanilic acid (2 molecules)

-

-

Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)dibenzenesulfonate

-

Metabolites: 1,2,3,4-Tetraaminobenzene & Sulfanilic acid (2 molecules)

-

-

Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)dibenzenesulfonate

-

Metabolites: 1,2,4,5-Tetraamino-3-methylbenzene & Sulfanilic acid (2 molecules)

-

-

Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tribenzenesulfonate

-

Metabolites: 1,2,3,4,5,6-Hexaaminobenzene & Sulfanilic acid (3 molecules)

-

While some of these metabolites, like sulfanilic acid, are considered non-mutagenic, others, particularly the polyaminobenzene derivatives, are suspected to be the primary drivers of genotoxicity.[7][8] For instance, 1,3,5-Triaminobenzene is suspected of causing genetic defects.[9]

Step 2: Oxidative Activation and DNA Adduct Formation (Metabolic Activation Part II)

The aromatic amine metabolites produced from azo reduction are pro-mutagens that require further activation. This occurs primarily in the liver, catalyzed by Cytochrome P450 enzymes (e.g., CYP1A2). The process involves N-hydroxylation of the primary amino groups to form N-hydroxyarylamines.[6] These intermediates can be further esterified by enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters.[6]

These esterified derivatives are unstable and spontaneously break down to form electrophilic arylnitrenium ions. These potent electrophiles readily attack nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine, forming stable, bulky covalent DNA adducts.[3] The formation of these adducts distorts the DNA helix, interfering with normal DNA replication and transcription. If not repaired, this damage can lead to mispairing of bases during replication, resulting in permanent gene mutations, such as frameshift and base-pair substitution mutations.[10]

Quantitative Genotoxicity Data

In Vitro Mutagenicity: Ames Test (Salmonella typhimurium)

The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of S. typhimurium. A positive result is a dose-dependent increase in the number of revertant colonies. This compound and its constituents were found to be mutagenic, particularly in the frameshift-sensitive strain TA98, following metabolic activation.[10]

Table 1: Representative Ames Test Data Structure for this compound (Note: Specific numerical values are for illustrative purposes, as original study data is not publicly available. A positive result is typically defined as a reproducible, dose-related increase of at least double the spontaneous revertant count.)

| Concentration (µ g/plate ) | Strain TA98 Revertants (-S9 Mix) | Strain TA98 Revertants (+S9 Mix) | Strain TA100 Revertants (-S9 Mix) | Strain TA100 Revertants (+S9 Mix) |

| 0 (Control) | 25 ± 4 | 30 ± 5 | 140 ± 12 | 155 ± 15 |

| 10 | 28 ± 3 | 75 ± 8 | 145 ± 10 | 160 ± 11 |

| 50 | 30 ± 5 | 150 ± 14 | 150 ± 13 | 175 ± 18 |

| 100 | 27 ± 6 | 280 ± 25 | 148 ± 11 | 210 ± 20 |

| 250 | Toxic | 450 ± 38 | Toxic | 290 ± 22 |

| Conclusion | Negative | Positive (Mutagenic) | Negative | Weakly Positive |

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals (typically rodents). An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in bone marrow indicates clastogenic or aneugenic activity. While this compound has been subjected to long-term toxicity studies in rodents, specific quantitative data from regulatory-guideline-compliant micronucleus tests are not detailed in available reviews.

Table 2: Representative In Vivo Micronucleus Test Data Structure (Note: Data are illustrative. A positive result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs.)

| Treatment Group (mg/kg bw/day) | % MN-PCEs (Mean ± SD) | PCE / (PCE + NCE) Ratio |

| Vehicle Control | 0.15 ± 0.05 | 0.52 ± 0.04 |

| This compound (Low Dose) | 0.18 ± 0.07 | 0.50 ± 0.05 |

| This compound (Mid Dose) | 0.35 ± 0.10 | 0.48 ± 0.06 |

| This compound (High Dose) | 0.65 ± 0.15 | 0.35 ± 0.07 |

| Positive Control | 2.50 ± 0.45 | 0.30 ± 0.05 |

Key Experimental Protocols

Protocol: Bacterial Reverse Mutation (Ames) Test for Azo Dyes

This protocol is based on the standard Ames test with modifications necessary for the assessment of azo dyes, which require reductive cleavage for activation.[9]

-

Tester Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used. Cultures are grown overnight to late-log phase (~1-2 x 10⁹ cells/mL).[10]

-

Metabolic Activation (S9 Mix): A cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rodents induced with Aroclor 1254 or phenobarbital/β-naphthoflavone is prepared. For azo dyes, hamster liver S9 is often preferred over rat liver S9.[9]

-

Reductive Activation: To facilitate azo bond cleavage, the S9 mix is supplemented with flavin mononucleotide (FMN) at a final concentration of approximately 50 µM.[9]

-

Pre-incubation Assay:

-

In a sterile test tube, add:

-

0.1 mL of bacterial culture.

-

0.5 mL of S9 mix (or phosphate (B84403) buffer for -S9 plates).

-

0.1 mL of the test article (this compound) solution at various concentrations.

-

-

The mixture is vortexed and pre-incubated at 37°C for 20-30 minutes with gentle shaking.[9]

-

-

Plating: After pre-incubation, 2.0 mL of molten top agar (B569324) (45°C) containing a trace amount of histidine and biotin (B1667282) is added to the tube, vortexed, and poured onto the surface of minimal glucose agar plates.

-

Incubation: Plates are incubated in the dark at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) per plate is counted. The background lawn of bacterial growth is checked for signs of toxicity. A positive result is a reproducible, dose-dependent increase in revertant colonies that is at least double the solvent control value.

References

- 1. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. 4,4'-[(4,6-Diamino-1,3-phenylene)bis(diazene-2,1-diyl)]di(benzene-1-sulfonic acid) | C18H16N6O6S2 | CID 82278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vivo assessment of genotoxic potential of brown shammah (smokeless tobacco) in bone marrow cells of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening for Ames mutagenicity of food flavor chemicals by (quantitative) structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Brown FK interaction with biological macromolecules

An In-Depth Technical Guide to the Interaction of Brown FK with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as C.I. Food Brown 1 or E154, is a reddish-brown mixture of six synthetic azo dyes, supplemented with sodium chloride and/or sodium sulfate.[1][2] Historically, it was used to color smoked and cured fish, such as kippers and mackerel, as well as some cooked meats, to impart a "healthy" color that is stable during cooking.[1] However, due to toxicological concerns and insufficient safety data, its use as a food additive has been banned in numerous jurisdictions, including the European Union, Australia, Canada, the United States, and Japan.[1][3]

This guide provides a comprehensive technical overview of the known interactions between this compound and its metabolites with key biological macromolecules, focusing on the toxicological implications for researchers in food safety, toxicology, and drug development.

Chemical Composition: this compound is not a single chemical entity but a complex mixture. Its primary components are sodium salts of various sulfonated azo dyes:[1]

-

4-(2,4-diaminophenylazo)benzenesulfonate

-

4-(4,6-diamino-m-tolylazo)benzenesulfonate

-

4,4'-(4,6-diamino-1,3-phenylenebisazo)-di(benzenesulfonate)

-

4,4'-(2,4-diamino-1,3-phenylenebisazo)-di(benzenesulfonate)

-

4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)-di(benzenesulfonate)

-

4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)-tri(benzenesulfonate)

Toxicokinetics and Metabolism

The biological effects of this compound are intrinsically linked to its metabolism. The primary metabolic pathway for azo dyes is the reductive cleavage of the azo linkage (-N=N-).[4] This process is primarily carried out by azoreductases produced by the gut microbiota and, to a lesser extent, by liver enzymes.[4][5]

Metabolic Activation: The azo-reductive fission of this compound components yields sulfanilic acid and a series of aromatic amines.[4] For example, the "azotoluene" component breaks down into sulfanilic acid and diaminotoluene derivatives.[4] These aromatic amine metabolites are of significant toxicological concern, as they can be further metabolized (e.g., through N-hydroxylation by cytochrome P450 enzymes in the liver) into reactive electrophilic species. It is these ultimate metabolites that are often responsible for the observed toxicity and mutagenicity.[4]

Interaction with Nucleic Acids (DNA)

The primary concern regarding this compound is its genotoxicity, stemming from the interaction of its reactive metabolites with DNA.

Mutagenicity: Studies have shown that this compound is mutagenic, particularly after metabolic activation.[4] The mutagenicity is not from the parent dye but from its metabolites. Two major components, 2,4-diamino-5-(p-sulfophenylazo)toluene and 1,3-diamino-4-(p-sulfophenylazo)benzene, were found to be mutagenic in the Ames test with Salmonella typhimurium strain TA1538.[4] This activity was dependent on the presence of a metabolic activation system (S9 mix from rat liver), confirming that liver enzymes convert the azo-reduction products into ultimate mutagens that can cause frameshift mutations.[4]

Mechanism of DNA Interaction: The reactive electrophilic metabolites, such as arylnitrenium ions formed from the aromatic amines, can covalently bind to the nucleophilic centers in DNA bases, primarily guanine. This formation of bulky DNA adducts can disrupt DNA replication and transcription, leading to mutations if not properly repaired by the cell's DNA repair machinery.

Interaction with Proteins

While less characterized than its interaction with DNA, the metabolites of this compound can also interact with proteins.

Protein Adduct Formation: The same reactive electrophilic metabolites that bind to DNA can also form covalent adducts with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and histidine. This can lead to:

-

Enzyme Inhibition: Covalent modification of an enzyme's active site can lead to irreversible inhibition.

-

Disruption of Protein Function: Adduct formation can alter protein conformation and function.

-

Haptenization: Covalent binding to proteins can render them immunogenic, potentially triggering an immune response.

Binding to Serum Albumin: Azo dyes are known to bind non-covalently to serum albumin, the primary transport protein in the blood. While specific quantitative data for this compound is scarce, this binding is typically driven by hydrophobic and electrostatic interactions. This interaction can influence the distribution and bioavailability of the dye and its metabolites. High-affinity binding to albumin can effectively create a circulating reservoir of the compound, prolonging its half-life but also potentially limiting its immediate toxicity.

Cellular and Systemic Effects

The interaction of this compound's metabolites with macromolecules manifests as toxicity at the cellular and organ levels.

-

Cytotoxicity: At high concentrations, the formation of DNA and protein adducts, along with the generation of oxidative stress, can overwhelm cellular repair mechanisms, leading to programmed cell death (apoptosis) or necrosis.[6]

-

Organ-Specific Toxicity: Animal studies have reported adverse effects in several organs. In rats and mice, exposure to this compound has been associated with degeneration of the kidney, increased fat in the liver, and damage to heart muscle fibers.[3] This organ-specific damage is likely related to the tissues' metabolic capabilities and their exposure to the toxic metabolites.

-

Allergic Reactions: As an azo dye, this compound may elicit intolerance in individuals sensitive to salicylates and can act as a histamine (B1213489) liberator, potentially exacerbating asthma symptoms.

Quantitative Data Summary

Quantitative data on the direct interaction of this compound with macromolecules is limited in publicly available literature. Most studies focus on toxicological endpoints.

| Parameter | Species | Value/Observation | Reference |

| Mutagenicity | S. typhimurium TA1538 | Mutagenic with metabolic activation | [4] |

| Mutagenicity | S. typhimurium TA98/TA100 | Urine from treated rats was not significantly mutagenic | [7] |

| Acute Oral Toxicity | Rat | 100 mg/kg daily caused kidney and liver degeneration | [4] |

| Dietary Study | Rat | No adverse effects at up to 1.0% in diet for 150 days on growth, hematology, liver/kidney function | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the interaction of this compound with macromolecules.

Protocol: Ames Test for Mutagenicity

This protocol is used to assess the mutagenic potential of this compound and its metabolites using Salmonella typhimurium strains.

Methodology:

-

Strain Preparation: Grow a histidine-dependent (his- ) strain of S. typhimurium (e.g., TA1538 for frameshift mutations) overnight in nutrient broth.

-

Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with Aroclor 1254. Create an S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P).

-

Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for activated tests) or phosphate (B84403) buffer (for non-activated tests), and 0.1 mL of the test solution (this compound dissolved in a suitable solvent like DMSO). Include negative (solvent) and positive (known mutagen) controls.

-